molecular formula C23H15FN2O3S B15039381 [4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-fluorobenzoate

[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-fluorobenzoate

Cat. No.: B15039381
M. Wt: 418.4 g/mol
InChI Key: LOEYICRUMUFTFA-XSFVSMFZSA-N
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Description

4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is a complex organic compound that features a thiazolidinone core, a phenyl group, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with a carbonyl compound under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Fluorobenzoate Moiety: This step involves the esterification of the phenyl group with 4-fluorobenzoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The phenyl and fluorobenzoate groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 1,3-thiazolidin-4-one derivatives.

    Fluorobenzoates: Compounds with a fluorobenzoate moiety, such as methyl 4-fluorobenzoate.

Uniqueness

4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is unique due to its combination of a thiazolidinone core with a fluorobenzoate moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H15FN2O3S

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C23H15FN2O3S/c24-17-10-8-16(9-11-17)22(28)29-19-12-6-15(7-13-19)14-20-21(27)26-23(30-20)25-18-4-2-1-3-5-18/h1-14H,(H,25,26,27)/b20-14+

InChI Key

LOEYICRUMUFTFA-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)S2

Origin of Product

United States

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